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molecular formula C11H11NO B8320202 2,3-dihydro-1H-3a-aza-cyclopenta[a]inden-6-ol

2,3-dihydro-1H-3a-aza-cyclopenta[a]inden-6-ol

Cat. No. B8320202
M. Wt: 173.21 g/mol
InChI Key: MSGLZRKLIJNAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610685B2

Procedure details

a solution of 64.00 g 2,3-dihydro-1H-3a-aza-cyclopenta[a]inden-6-ol in 240 mL N,N-dimethylformamide was added over 10 min to a cooled (0° C.) suspension of 17.73 g (0.406 mol) sodium hydride (55% in oil) in 400 mL N,N-dimethylformamide. The mixture was stirred at 0° C. for 30 min. To the resulting mixture was added 32.84 mL (63.39 g, 0.406mol) ethyl iodide dropwise over 10 min. The mixture was stirred at room temperature for 1 h. The mixture was partitioned between ice-water and ethyl acetate. The phases were separated and the organic phase was washed with 10% citric acid, 10% sodium bicarbonate solution and brine. The aqueous phases were re-extracted with ethyl acetate. The combined organic phases were dried over magnesium sulfate and evaporated to dryness. The solid residue was stirred with 600 mL n-hexane for 1 h and the product collected by filtration. The filtrate was concentrated to obtain a second crop of product, to afford a combined yield of 66.4 g (89.3%) of the title compound as white crystals melting at 101-102° C.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
17.73 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
32.84 mL
Type
reactant
Reaction Step Three
Yield
89.3%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:5]2=[CH:6][C:7]3[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][C:12]=3[N:4]2[CH2:3][CH2:2]1.[H-].[Na+].[CH2:16](I)[CH3:17]>CN(C)C=O>[CH2:16]([O:13][C:9]1[CH:10]=[CH:11][C:12]2[N:4]3[CH2:3][CH2:2][CH2:1][C:5]3=[CH:6][C:7]=2[CH:8]=1)[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
C1CCN2C1=CC=1C=C(C=CC21)O
Name
Quantity
240 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
17.73 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
32.84 mL
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a cooled
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ice-water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with 10% citric acid, 10% sodium bicarbonate solution and brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases were re-extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
STIRRING
Type
STIRRING
Details
The solid residue was stirred with 600 mL n-hexane for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the product collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a second crop of product

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC1=CC=2C=C3N(C2C=C1)CCC3
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 89.3%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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